molecular formula C22H26ClN3O6 B499557 METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE CAS No. 767347-22-8

METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE

Cat. No.: B499557
CAS No.: 767347-22-8
M. Wt: 463.9g/mol
InChI Key: HYIZRXMVIPKBLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes a morpholine ring, a benzoate ester, and several functional groups that contribute to its reactivity and versatility.

Preparation Methods

The synthesis of METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route involves the reaction of 4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxybenzylamine with 5-bromo-2-morpholin-4-ylbenzoic acid methyl ester under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency and selectivity .

Scientific Research Applications

METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in biochemical assays to study enzyme activity, protein interactions, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

METHYL 5-({[4-(CARBAMOYLMETHOXY)-3-CHLORO-5-METHOXYPHENYL]METHYL}AMINO)-2-(MORPHOLIN-4-YL)BENZOATE can be compared with similar compounds, such as:

These comparisons highlight the unique features of this compound and its potential advantages in various applications.

Properties

CAS No.

767347-22-8

Molecular Formula

C22H26ClN3O6

Molecular Weight

463.9g/mol

IUPAC Name

methyl 5-[[4-(2-amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]methylamino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H26ClN3O6/c1-29-19-10-14(9-17(23)21(19)32-13-20(24)27)12-25-15-3-4-18(16(11-15)22(28)30-2)26-5-7-31-8-6-26/h3-4,9-11,25H,5-8,12-13H2,1-2H3,(H2,24,27)

InChI Key

HYIZRXMVIPKBLV-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)Cl)OCC(=O)N

Canonical SMILES

COC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)OC)Cl)OCC(=O)N

Origin of Product

United States

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